

Spectroscopic Profile of (1H-Pyrazol-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

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This technical guide provides a comprehensive analysis of the spectroscopic data for **(1H-Pyrazol-3-yl)methanol** (CAS No: 23585-49-1), a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a critical resource for the unambiguous identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The structural elucidation of **(1H-Pyrazol-3-yl)methanol** is supported by the following spectroscopic data, which have been compiled and presented for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of **(1H-Pyrazol-3-yl)methanol**. The proton (^1H) and carbon-13 (^{13}C) NMR data are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **(1H-Pyrazol-3-yl)methanol**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
12.01	Singlet	-	NH
7.49	Doublet	1.9	H-5
6.19	Doublet	1.9	H-4
4.67	Singlet	-	CH ₂
3.42	Singlet	-	OH
Solvent: CDCl ₃ , Frequency: 300 MHz			

Table 2: ¹³C NMR Spectroscopic Data for **(1H-Pyrazol-3-yl)methanol**

Chemical Shift (δ) [ppm]	Assignment
148.2	C-3
130.0	C-5
102.5	C-4
57.2	CH ₂
Solvent: CDCl ₃ , Frequency: 75 MHz	

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for **(1H-Pyrazol-3-yl)methanol** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **(1H-Pyrazol-3-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Strong	O-H stretch (alcohol)
~3200-3100	Broad, Medium	N-H stretch (pyrazole ring)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1600-1500	Medium	C=N stretch (pyrazole ring)
~1400-1300	Medium	O-H bend
~1100-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry (MS) Data for **(1H-Pyrazol-3-yl)methanol**

m/z	Ion	Method
98.10	[M] ⁺ (Calculated)	-
81.1	[M+H-H ₂ O] ⁺	LCMS
Molecular Formula: C ₄ H ₆ N ₂ O, Molecular Weight: 98.10 g/mol [1]		

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **(1H-Pyrazol-3-yl)methanol**.

Methodology:

- **Sample Preparation:** A sample of approximately 10-20 mg of **(1H-Pyrazol-3-yl)methanol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a 300 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The proton NMR spectrum is recorded with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is used, with a relaxation delay of 2.0 seconds. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(1H-Pyrazol-3-yl)methanol**.

Methodology:

- **Sample Preparation:** A thin film of the neat compound is prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean KBr plates or a pure KBr pellet is recorded first. The sample is then placed in the instrument's sample holder, and the

spectrum is acquired over the mid-infrared range (typically 4000-400 cm^{-1}).

- Data Presentation: The final spectrum is presented in terms of percent transmittance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

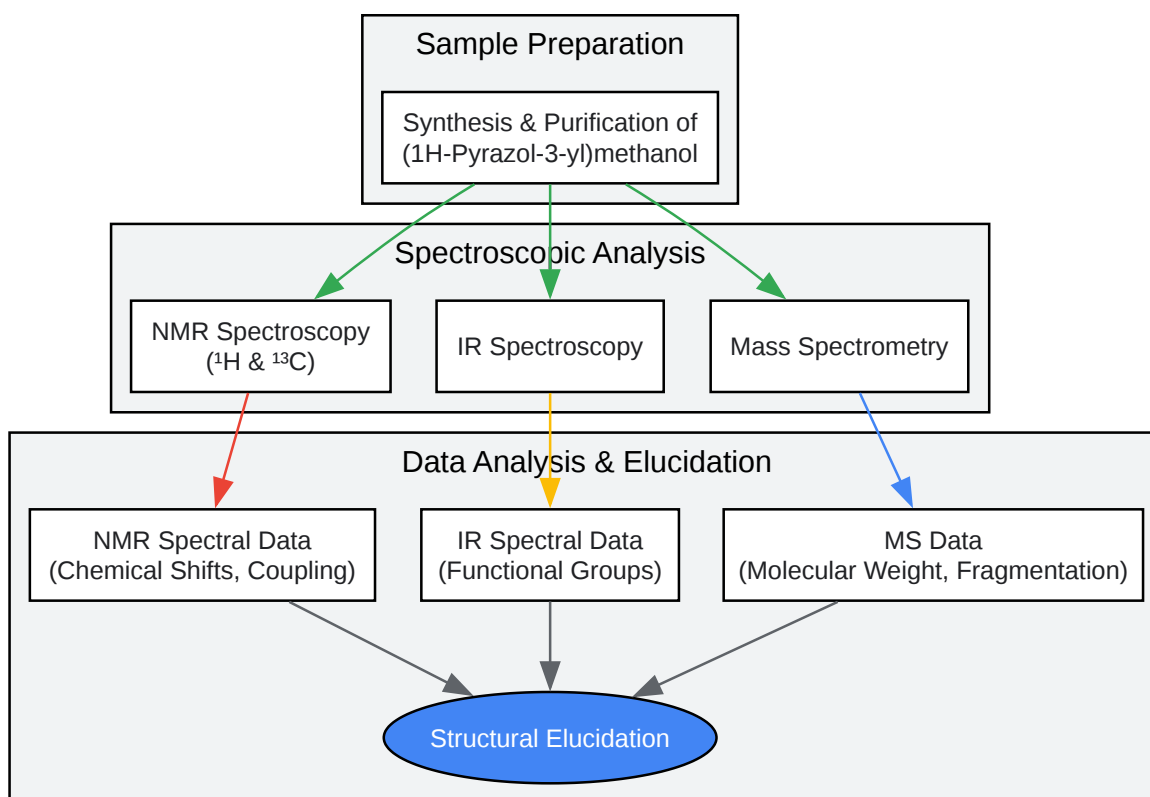
Objective: To confirm the molecular weight and obtain information about the fragmentation pattern of **(1H-Pyrazol-3-yl)methanol**.

Methodology:

- Sample Introduction: For Liquid Chromatography-Mass Spectrometry (LCMS), a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is injected into the LC system, which is coupled to the mass spectrometer.
- Instrumentation: An LCMS system equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ and its fragments. The data is collected over a mass range of m/z 50-200.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The observed mass of the dehydrated ion $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ is a key diagnostic peak.^[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(1H-Pyrazol-3-yl)methanol**.



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Caption: General workflow for spectroscopic characterization.

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